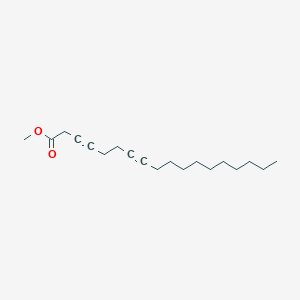

Methyl octadeca-3,7-diynoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58443-96-2 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

methyl octadeca-3,7-diynoate |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-11,14-15,18H2,1-2H3 |

InChI Key |

KIXIJFIOVUIHDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC#CCCC#CCC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Octadeca 3,7 Diynoate and Analogs

Retrosynthetic Analysis of the Methyl octadeca-3,7-diynoate Carbon Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available precursor structures. wikipedia.org For this compound, the analysis begins by identifying the most strategic bond disconnections to simplify the complex structure.

The most apparent disconnection is at the ester functional group, which simplifies the target molecule to its corresponding carboxylic acid, octadeca-3,7-diynoic acid, and methanol (B129727). This is a common functional group interconversion (FGI) step.

Further analysis focuses on the C18 carbon skeleton containing the two alkyne moieties. A logical approach is to disconnect the chain at a C-C single bond located between the two alkynes, for instance, the C5-C6 bond. This disconnection breaks the molecule into two more manageable fragments: a C8 unit containing a terminal alkyne and a suitable functional group for coupling, and a C10 unit also functionalized for the key bond-forming reaction. This convergent strategy allows for the parallel synthesis of two major fragments, which are then combined in a later step.

An alternative linear approach would involve sequential construction. For example, one could start with a shorter, functionalized terminal alkyne and extend the carbon chain step-by-step, introducing the second alkyne at the appropriate stage. While potentially longer, this method can sometimes offer better control over the introduction of functional groups.

These approaches are summarized in the table below, outlining the key fragments, known as synthons, and their practical chemical equivalents.

| Disconnection Strategy | Key Bond(s) Disconnected | Generated Synthons (Idealized Fragments) | Synthetic Equivalents (Real Reagents) |

| Functional Group Interconversion | C(O)-OCH₃ | R-C≡C-(CH₂)₂-C≡C-(CH₂)₂-C(O)⁺ | Octadeca-3,7-diynoic acid |

| Convergent Approach | C₅-C₆ | C₁₀H₂₁-C≡C-CH₂⁻ and ⁺CH₂-C≡C-CH₂-CO₂Me | Dec-1-yne derived nucleophile and a 4-halobut-2-ynoate derivative |

| Linear Approach | C₂-C₃, C₉-C₁₀, etc. | Stepwise buildup using smaller units | e.g., Propargyl bromide, alkyl halides, terminal alkynes |

Strategies for Diyne Moiety Construction

The formation of the diyne is the most critical aspect of the synthesis. While conjugated 1,3-diynes are commonly synthesized via direct coupling methods, the non-conjugated 1,5-diyne system in this compound requires a strategy involving the coupling of two separate alkyne-containing fragments.

Palladium-Catalyzed Cross-Coupling Reactions for Alkyne Formation (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The Sonogashira reaction, which couples terminal alkynes with vinyl or aryl halides, is a cornerstone of alkyne chemistry. wikipedia.org While not directly applicable for forming the C5-C6 single bond in a 1,5-diyne, its principles can be used to construct the necessary building blocks. For example, a key fragment could be synthesized by coupling a terminal alkyne with a functionalized vinyl halide, followed by further modifications.

A more direct application in a convergent synthesis would involve using a Sonogashira coupling to prepare one of the alkyne-containing fragments before the main coupling step that forms the 1,5-diyne skeleton. The true value of these reactions lies in their reliability and tolerance for a wide range of functional groups. acs.orgnih.govacs.org

Oxidative Coupling of Terminal Alkynes for Diyne Synthesis

Oxidative coupling reactions are the most common methods for directly linking two terminal alkyne units to form a conjugated 1,3-diyne. researchgate.net These methods are generally not suitable for the direct synthesis of 1,5-diynes. However, they are invaluable for preparing symmetrical 1,3-diyne precursors which could then be modified. Key methods include:

Glaser Coupling: Utilizes a copper(I) salt (e.g., CuCl) and an oxidant like oxygen in the presence of a base.

Eglinton Reaction: Employs a stoichiometric amount of a copper(II) salt, such as copper(II) acetate (B1210297), in a solvent like pyridine.

Hay Coupling: A catalytic version of the Glaser coupling that uses a copper(I) catalyst with a ligand like TMEDA (tetramethylethylenediamine) and oxygen. organic-chemistry.org

For creating unsymmetrical 1,3-diynes, the Cadiot-Chodkiewicz coupling is the classic method, reacting a terminal alkyne with a 1-haloalkyne using a copper(I) salt catalyst. organic-chemistry.org More recently, gold-catalyzed oxidative cross-coupling has emerged as a highly selective method for synthesizing unsymmetrical 1,3-diynes without requiring pre-functionalization of one alkyne partner. nih.govacs.org

| Coupling Method | Reactants | Catalyst/Reagent | Product Type |

| Glaser/Eglinton/Hay | Terminal Alkyne + Terminal Alkyne | Copper Salts + Oxidant | Symmetrical 1,3-Diyne |

| Cadiot-Chodkiewicz | Terminal Alkyne + 1-Haloalkyne | Copper(I) Salt | Unsymmetrical 1,3-Diyne |

| Gold-Catalyzed Cross-Coupling | Terminal Alkyne + Terminal Alkyne | Gold Catalyst + Oxidant | Unsymmetrical 1,3-Diyne |

To synthesize a 1,5-diyne like that in the target molecule, the most common and effective strategy is the alkylation of an acetylide. This involves deprotonating a terminal alkyne with a strong base (e.g., n-BuLi, NaNH₂) to form a nucleophilic acetylide, which then displaces a leaving group (e.g., bromide, iodide, tosylate) on another fragment. For the target molecule, this could involve the reaction of the acetylide of dec-1-yne with a propargylic halide derivative containing the ester moiety.

Multicomponent Reactions for Alkyne Functionalization

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. researchgate.netrsc.org While not a direct route to the final skeleton, MCRs can rapidly build the complexity of key intermediates. For example, the A³ coupling (Alkyne-Aldehyde-Amine) reaction can generate propargylamines, which are versatile precursors for further functionalization. researchgate.net These reactions offer significant advantages in terms of atom economy and step efficiency in the early stages of a synthetic sequence. rsc.org

Esterification Techniques for Carboxylic Acid Precursors

The final step in the synthesis, following the construction of the C18 diyne carboxylic acid, is the esterification to form the methyl ester. Several reliable methods are available, with the choice depending on the scale of the reaction and the presence of other sensitive functional groups.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid. It is simple and inexpensive but the harsh conditions can be incompatible with sensitive molecules.

Reaction with Diazomethane (B1218177): This method provides a very clean and quantitative conversion to the methyl ester under mild conditions. However, diazomethane is highly toxic and explosive, limiting its use to small-scale applications where extreme care is taken.

Coupling Agent-Mediated Esterification: Methods like the Steglich esterification use a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). These reactions are performed under very mild, neutral conditions and are highly effective for complex molecules.

Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride reacts rapidly with methanol, often in the presence of a non-nucleophilic base like pyridine, to yield the ester.

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive, simple | Harsh acidic conditions, requires excess alcohol |

| Steglich | Methanol, DCC, DMAP (cat.) | Room Temperature | Very mild, high yield | Byproduct can be difficult to remove |

| Acid Chloride | SOCl₂, then Methanol, Pyridine | 0 °C to Room Temp | High reactivity, versatile | Two steps, corrosive reagents |

For long-chain fatty acids, biocatalytic methods using lipases are also an increasingly popular green alternative, offering high selectivity under mild conditions. dss.go.thnih.gov

Chemoselective Functionalization of Alkyne Moieties during Synthesis

A synthesis involving multiple alkyne groups must address the challenge of chemoselectivity—reacting one alkyne while leaving another untouched. rsc.org In the synthesis of this compound, this can be managed in several ways.

If the synthesis involves two different terminal alkyne fragments, one can be temporarily protected, most commonly as a silyl (B83357) ether (e.g., using trimethylsilyl (B98337) (TMS) or the bulkier triisopropylsilyl (TIPS) group). This protected alkyne is unreactive towards many conditions used to manipulate the other, unprotected alkyne. The silyl group can then be selectively removed later using fluoride (B91410) ions (e.g., TBAF) or mild acid/base conditions.

Alternatively, one can exploit the inherent differences in reactivity. Terminal alkynes have an acidic proton and can be deprotonated to form acetylides, whereas internal alkynes cannot. This allows for selective reactions at the terminal position, such as Sonogashira couplings, C-alkylation, and additions to carbonyls. Hydrofunctionalization reactions, such as hydroboration or hydrosilylation, can also show selectivity based on the steric environment of the two different alkynes. mdpi.com Catalyst control is another powerful strategy, where the choice of metal catalyst and ligands can direct a reaction to one specific alkyne over the other. researchgate.netnih.gov

Scalable Synthesis and Process Optimization for Academic Research

Synthesis of Precursor 1: Methyl undec-10-ynoate

The synthesis of methyl undec-10-ynoate begins with the readily available 10-undecenoic acid. The process involves two main transformations: esterification of the carboxylic acid and conversion of the terminal alkene to a terminal alkyne.

Esterification of 10-Undecenoic Acid: The first step is the conversion of 10-undecenoic acid to its methyl ester, methyl undec-10-enoate (B1210307) . This is a standard esterification reaction that can be carried out with high efficiency. For a scalable academic synthesis, a Fischer esterification using methanol as both the solvent and reactant, with a catalytic amount of a strong acid like sulfuric acid, is a cost-effective and straightforward method. The reaction is typically refluxed for several hours, and the product can be isolated by extraction and purified by distillation.

Conversion of Alkene to Alkyne: The terminal double bond of methyl undec-10-enoate is then converted to a terminal triple bond. A common and effective method for this transformation is a two-step process involving bromination followed by a double dehydrobromination.

Bromination: The alkene is first treated with bromine (Br₂) in an inert solvent such as dichloromethane (B109758) at low temperatures to form the vicinal dibromide, methyl 10,11-dibromoundecanoate . This reaction is generally high-yielding.

Dehydrobromination: The resulting dibromide is then subjected to a double dehydrobromination using a strong base. Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a classic and effective reagent for this transformation, affording the desired terminal alkyne, methyl undec-10-ynoate . Careful control of the reaction temperature and stoichiometry is crucial for maximizing the yield and minimizing side reactions.

Synthesis of Precursor 2: 1-Bromohept-1-yne

The second key fragment, 1-bromohept-1-yne, is prepared from the commercially available terminal alkyne, 1-heptyne (B1330384). A reliable method for this conversion is the reaction of the lithium salt of 1-heptyne with bromine. 1-Heptyne is first deprotonated with a strong base, such as n-butyllithium, at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF). The resulting lithium heptynilide is then quenched with bromine to yield 1-bromohept-1-yne . Purification is typically achieved by distillation under reduced pressure.

Cadiot-Chodkiewicz Coupling and Process Optimization

The final and key step in the synthesis of this compound is the Cadiot-Chodkiewicz coupling of methyl undec-10-ynoate and 1-bromohept-1-yne. This copper-catalyzed cross-coupling reaction is highly effective for the formation of unsymmetrical diynes. researchgate.netsci-hub.se

Optimization of the Cadiot-Chodkiewicz coupling is critical for achieving high yields and purity on a scalable level in an academic laboratory. Key parameters to consider include the choice of catalyst, solvent, base, and reaction temperature. Recent research has focused on developing milder and more environmentally friendly conditions for this coupling. rsc.orgscispace.com

For a scalable academic synthesis, a robust and reproducible protocol is essential. The following table outlines a set of optimized conditions based on literature precedents, focusing on efficiency and practicality.

| Parameter | Optimized Condition | Rationale |

| Catalyst | Copper(I) iodide (CuI) | High catalytic activity and commercial availability. |

| Solvent | Tetrahydrofuran (THF) / Water | A mixture of THF and water can improve the solubility of both the organic substrates and the inorganic salts, leading to a more efficient reaction. Water has also been shown to be a green and effective solvent for this reaction. rsc.orgscispace.com |

| Base | n-Butylamine | A mild and effective base for the deprotonation of the terminal alkyne. |

| Reducing Agent | Hydroxylamine hydrochloride | Used to maintain the copper catalyst in its active Cu(I) oxidation state. |

| Temperature | Room Temperature | Running the reaction at room temperature is convenient, energy-efficient, and can help to minimize side reactions. |

| Work-up | Aqueous ammonia solution quench, followed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate). | The ammonia solution complexes with the copper catalyst, facilitating its removal from the organic product. |

| Purification | Column chromatography on silica (B1680970) gel | Effective for separating the desired diyne product from any unreacted starting materials and homocoupled side products. |

To further illustrate the optimization process, the following table presents a comparison of different reaction conditions and their impact on the yield of the Cadiot-Chodkiewicz coupling.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | Methanol | Piperidine | 40 | 75 |

| 2 | THF | Triethylamine | 25 | 82 |

| 3 | THF/Water (1:1) | n-Butylamine | 25 | 90 |

| 4 | Water | Piperidine | 25 | 88 |

The use of a biphasic THF/water solvent system with n-butylamine as the base at room temperature (Entry 3) often provides an excellent balance of high yield, operational simplicity, and scalability for academic research purposes.

Following the coupling reaction and purification, the final product, This compound , is obtained as a pale yellow oil. The structure and purity can be confirmed by standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

This optimized, multi-step synthetic approach provides a reliable and scalable pathway to this compound, enabling its production in sufficient quantities for further academic investigation.

Reaction Chemistry and Mechanistic Studies of Methyl Octadeca 3,7 Diynoate

Reactivity of the Internal Alkyne Functionalities

The two internal alkyne groups in Methyl octadeca-3,7-diynoate are expected to be the primary sites of reactivity. The conjugated nature of these triple bonds could lead to complex and interesting chemical behavior.

Cycloaddition Reactions of Diynes (e.g., Diels-Alder, [2+2+2] Cycloadditions)

In theory, the internal alkynes of this compound could participate as dienophiles in Diels-Alder reactions, particularly if activated by the ester functionality. However, internal alkynes are generally less reactive dienophiles than their terminal counterparts or alkenes with electron-withdrawing groups. No specific studies documenting the Diels-Alder reactivity of this compound have been found.

Similarly, [2+2+2] cycloadditions, typically catalyzed by transition metals, are a powerful method for the synthesis of substituted benzene (B151609) rings from three alkyne units. It is conceivable that this compound could undergo such reactions, either by trimerization or by co-cyclization with other alkynes. Again, the scientific literature lacks specific examples involving this compound.

1,3-Dipolar Cycloaddition Chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of click chemistry, typically involving a terminal alkyne. organic-chemistry.orgijrpc.com While reactions with internal alkynes are known, they often require more forcing conditions and can lead to mixtures of regioisomers. ijrpc.com A thorough search of the literature did not yield any studies specifically detailing the 1,3-dipolar cycloaddition chemistry of this compound.

Hydrofunctionalization Reactions of Alkyne Bonds (e.g., Hydration, Hydroboration, Hydrohalogenation)

Hydrofunctionalization reactions add a hydrogen atom and another group across a triple bond. For a diyne like this compound, controlling the regioselectivity and chemoselectivity (i.e., which alkyne reacts and at which position) would be a significant synthetic challenge. mdpi.comresearchgate.net

Hydration: Acid-catalyzed hydration of the alkynes would be expected to yield diketones, with the position of the carbonyl groups depending on the regioselectivity of the water addition.

Hydroboration: Hydroboration-oxidation would lead to the formation of diols. The stereochemistry of this addition is typically syn.

Hydrohalogenation: The addition of hydrogen halides would produce dihaloalkenes. The regioselectivity would be governed by electronic and steric factors.

Despite the theoretical possibilities, no experimental data for these specific reactions on this compound are available in the surveyed literature.

Stereoselective Transformations Involving Internal Alkynes

Many reactions of internal alkynes can proceed with high stereoselectivity. For instance, reduction with dissolving metals typically affords the (E)-alkene, while catalytic hydrogenation with Lindlar's catalyst yields the (Z)-alkene. Such transformations would be expected for this compound, but specific studies confirming these outcomes are absent. Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.comkhanacademy.org

Transformations of the Methyl Ester Group

The methyl ester group is another site for chemical modification within the this compound molecule.

Transesterification Processes with Various Alcohols

Transesterification is a common reaction of esters where the alkoxy group is exchanged. wikipedia.orgmdpi.com In the case of this compound, reaction with a different alcohol in the presence of an acid or base catalyst would be expected to yield a new ester. This process is fundamental in various industrial applications, such as the production of biodiesel. wikipedia.org While the transesterification of fatty acid methyl esters is a well-established field, no studies have been published that specifically use this compound as a substrate.

The following table summarizes the types of reactions that are theoretically possible for this compound, alongside the noted absence of specific literature.

| Reaction Type | Functional Group | Expected Product Class | Availability of Specific Data |

| Diels-Alder Cycloaddition | Internal Alkynes | Substituted Cyclohexadienes | Not Found |

| [2+2+2] Cycloaddition | Internal Alkynes | Substituted Benzenes | Not Found |

| 1,3-Dipolar Cycloaddition | Internal Alkynes | Substituted Heterocycles | Not Found |

| Hydration | Internal Alkynes | Diketones | Not Found |

| Hydroboration-Oxidation | Internal Alkynes | Diols | Not Found |

| Hydrohalogenation | Internal Alkynes | Dihaloalkenes | Not Found |

| Stereoselective Reduction | Internal Alkynes | (E)- or (Z)-Alkenes | Not Found |

| Transesterification | Methyl Ester | New Esters | Not Found |

Selective Reduction to Alcohol Derivatives

The presence of both an ester and two alkyne functional groups in this compound allows for selective reduction strategies to yield different alcohol derivatives. The choice of reducing agent and reaction conditions determines which functional group is preferentially reduced.

The ester group can be selectively reduced to a primary alcohol, yielding octadeca-3,7-diyn-1-ol. This transformation is typically achieved using powerful hydride reagents. For instance, lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is effective for this reduction. The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the ester, followed by the elimination of the methoxy (B1213986) group and a second hydride attack on the intermediate aldehyde to form the primary alcohol.

Alternatively, the alkyne groups can be selectively reduced. Semi-hydrogenation of the alkynes to cis-alkenes can be accomplished using catalysts such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) under a hydrogen atmosphere. This process yields methyl octadeca-3,7-dienoate. Complete reduction of the alkynes to alkanes without affecting the ester group can be achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under specific conditions.

A complete reduction of both the ester and the alkyne functionalities to produce the saturated diol, octane-1,8-diol, requires harsher conditions or a combination of methods. wikipedia.orgchemistrysteps.com For example, a two-step process involving the reduction of the ester with a reagent like sodium borohydride (B1222165) in the presence of specific additives, followed by a full hydrogenation of the alkyne groups, could be employed. researchgate.netias.ac.in

| Reducing Agent/Catalyst | Target Functional Group | Primary Product |

|---|---|---|

| LiAlH₄ in THF | Ester | Octadeca-3,7-diyn-1-ol |

| H₂ / Lindlar's Catalyst | Alkynes | Methyl (3Z,7Z)-octadeca-3,7-dienoate |

| H₂ / Pd/C | Alkynes (complete) | Methyl octadecanoate |

| NaBH₄/MeOH | Ester (requires specific conditions) | Octadeca-3,7-diyn-1-ol |

Hydrolysis to Carboxylic Acid and Subsequent Derivatization

The methyl ester group of this compound can be readily hydrolyzed to its corresponding carboxylic acid, octadeca-3,7-diynoic acid. This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis, or saponification, is a common method. It involves reacting the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of the methoxide (B1231860) ion, forming the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid. This process is generally irreversible because the final deprotonation of the carboxylic acid by the base drives the equilibrium.

Acid-catalyzed hydrolysis is an equilibrium process. It is performed by heating the ester in the presence of a strong acid (e.g., H₂SO₄) and excess water. The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Once formed, octadeca-3,7-diynoic acid can be converted into a variety of derivatives. For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid into the more reactive acid chloride. This acid chloride can then be used to synthesize amides (by reacting with amines) or other esters (by reacting with different alcohols).

| Reagent(s) | Reaction Type | Product |

|---|---|---|

| 1. NaOH (aq), Heat; 2. H₃O⁺ | Hydrolysis (Saponification) | Octadeca-3,7-diynoic acid |

| SOCl₂ | Derivatization | Octadeca-3,7-diynoyl chloride |

| Octadeca-3,7-diynoyl chloride + R₂NH | Amide Formation | N,N-dialkyl-octadeca-3,7-diynamide |

| Octadeca-3,7-diynoyl chloride + R'OH | Esterification | Alkyl octadeca-3,7-diynoate |

Polymerization Mechanisms Involving Diyne Moieties

The two alkyne groups in this compound serve as reactive sites for polymerization, potentially leading to the formation of linear polymers or cross-linked networks. The non-conjugated nature of the diynes influences the polymerization mechanism.

Radical and Cationic Polymerization of Diyne Monomers

Radical polymerization is a chain-growth process involving initiation, propagation, and termination steps. wikipedia.org For a diyne monomer like this compound, a radical initiator (e.g., AIBN or benzoyl peroxide) would generate a radical that adds across one of the triple bonds. youtube.com This creates a new vinyl radical, which can then attack another monomer molecule, propagating the polymer chain. wikipedia.org The presence of two alkyne groups means that both can potentially participate in the polymerization, leading to branched or cross-linked structures. The resulting polymer would likely feature a conjugated polyene backbone, which can impart interesting electronic and optical properties. Radical polymerizations are generally versatile and can be tolerant of various functional groups. youtube.com

Cationic polymerization is initiated by an electrophile, such as a protic acid or a Lewis acid. wikipedia.org This initiator attacks one of the alkyne groups, forming a vinyl cation. libretexts.org This cation then acts as the propagating species, adding to subsequent monomer units. However, simple internal alkynes are generally not very reactive towards cationic polymerization because the resulting vinyl cations are relatively unstable. Monomers for cationic polymerization typically require electron-donating substituents to stabilize the positive charge. wikipedia.orglibretexts.org Therefore, inducing cationic polymerization in this compound would likely be challenging without significant modification or specialized catalytic systems. libretexts.org

Cross-linking Reactions for Network Polymer Formation

The bifunctional nature of this compound, with two reactive alkyne sites per molecule, makes it a suitable monomer for the formation of cross-linked network polymers. youtube.com When subjected to polymerization conditions, the growing polymer chains can incorporate both alkyne groups from different monomer units, leading to the formation of covalent bonds that link the chains together. nih.gov

This cross-linking process transforms the initially soluble and fusible monomer into an insoluble and infusible three-dimensional network, often referred to as a thermoset. The degree of cross-linking, and thus the final properties of the polymer network (such as rigidity, thermal stability, and solvent resistance), can be controlled by the reaction conditions, including monomer concentration, initiator concentration, and temperature. Mechanisms for cross-linking can include thermal initiation, photochemical processes, or the use of radical initiators to connect the polymer backbones through the alkyne functionalities. youtube.com

Ring-Opening Metathesis Polymerization (ROMP) of Diyne-Containing Cyclic Monomers

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique that specifically applies to strained cyclic olefins. wikipedia.orgilpi.com The driving force for the reaction is the relief of ring strain. wikipedia.org

As an acyclic (linear) molecule, this compound itself cannot undergo ROMP. However, it is conceptually useful to consider how a cyclic monomer containing a similar diyne functionality could be polymerized via this mechanism. If the octadeca-3,7-diynoate chain were part of a large, strained ring structure that also contained a reactive cycloalkene (like norbornene), a ROMP catalyst (e.g., a Grubbs or Schrock catalyst) would selectively attack the cycloalkene double bond. ilpi.comyoutube.com This would initiate the ring-opening process, leading to a linear polymer where the diyne-containing chains are pendant to the main polymer backbone. The diyne groups would remain unreacted and available for subsequent cross-linking or other modifications.

Catalytic Transformations of this compound

The alkyne functionalities of this compound are susceptible to a wide range of catalytic transformations, enabling the synthesis of various saturated and functionalized derivatives.

Catalytic Hydrogenation: The most fundamental transformation is hydrogenation. Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, both alkyne groups can be completely reduced to alkanes, yielding Methyl octadecanoate. As mentioned previously, using a poisoned catalyst like Lindlar's catalyst allows for semi-hydrogenation to the corresponding (Z,Z)-diene. organic-chemistry.org

Catalytic Oxidation: The internal alkyne groups can be oxidized to form 1,2-dicarbonyl compounds (α-diketones). Various catalytic systems, often involving transition metals like palladium or ruthenium, can achieve this transformation. For example, a Wacker-type oxidation catalyzed by PdBr₂/CuBr₂ with molecular oxygen can convert internal alkynes into 1,2-diketones. acs.org This would transform this compound into methyl 3,4,7,8-tetraoxooctadecanoate.

Coupling Reactions: While Sonogashira coupling is a powerful method for forming carbon-carbon bonds, it typically requires a terminal alkyne. organic-chemistry.orgrsc.org Since this compound contains internal alkynes, it cannot directly participate in this reaction. masterorganicchemistry.com However, if the molecule were to be modified to create a terminal alkyne, it could then be coupled with aryl or vinyl halides in the presence of a palladium-copper catalyst system. organic-chemistry.org

Other Catalytic Reactions: Other metal-catalyzed reactions, such as hydrofunctionalization, can add various groups across the triple bonds. mdpi.com For example, gold-catalyzed reactions are known to facilitate the cycloisomerization of molecules containing both diynes and other functional groups like alcohols, although this would require prior modification of the starting ester. monash.edu

| Catalyst System | Reagent(s) | Transformation | Product |

|---|---|---|---|

| Pd/C | H₂ (excess) | Full Hydrogenation | Methyl octadecanoate |

| PdBr₂/CuBr₂ | O₂ | Oxidation | Methyl 3,4,7,8-tetraoxooctadecanoate |

| Lindlar's Catalyst | H₂ | Semi-hydrogenation | Methyl (3Z,7Z)-octadeca-3,7-dienoate |

| Pd(PPh₃)₄, CuI (Hypothetical) | Ar-X, Base | Sonogashira Coupling (Requires terminal alkyne) | Aryl-substituted derivative |

Homogeneous Catalysis for Alkyne Functionalization and Chemoselectivity

Homogeneous catalysis provides a powerful toolkit for the precise functionalization of alkynes, offering high levels of control over chemoselectivity, regioselectivity, and stereoselectivity. In the context of a molecule like this compound, with two distinct alkyne moieties, achieving selective functionalization of one triple bond over the other, or orchestrating a tandem reaction involving both, presents a significant synthetic challenge and an area of active research.

Transition metal complexes are paramount in the homogeneous catalytic functionalization of diynes. Catalysts based on palladium, rhodium, gold, and copper have demonstrated remarkable efficacy in mediating a range of transformations, including hydrofunctionalization reactions such as hydroamination, hydrosilylation, and hydroboration. The choice of metal center, ligand environment, and reaction conditions dictates the outcome of these reactions.

For instance, palladium-catalyzed reactions, such as hydroamination or hydroalkoxylation, can proceed with high chemoselectivity. The mechanism often involves the coordination of the palladium catalyst to one of the alkyne groups, followed by the nucleophilic attack of an amine or alcohol. The regioselectivity of this addition is influenced by both electronic and steric factors within the substrate and the catalyst. In the case of unsymmetrical diynes, the catalyst may preferentially coordinate to the less sterically hindered or more electronically activated alkyne.

A key challenge in the functionalization of diynes is controlling the reaction to achieve mono-functionalization versus di-functionalization. By carefully tuning the reaction parameters, such as the stoichiometry of the reagents and the reaction time, it is often possible to favor the formation of the mono-adduct.

Below is an interactive data table summarizing representative homogeneous catalytic functionalization reactions applicable to diynes, illustrating the potential for chemoselective transformations of this compound.

| Catalyst System | Reagent | Functionalization Type | Potential Product from this compound | Key Features |

| [Pd(PPh₃)₄] / PPh₃ | Aniline | Hydroamination | Mono- or di-amino ester | High chemoselectivity for C-N bond formation. |

| [Rh(cod)₂]BF₄ / dppe | Phenylsilane | Hydrosilylation | Mono- or di-silyl ester | Control over mono- versus di-silylation is possible. |

| AuCl(IPr) / AgOTf | Methanol (B129727) | Hydroalkoxylation | Mono- or di-alkoxy ester | Gold catalysts are particularly effective for alkyne activation. |

| CuBr / DIPEA | Azide (B81097) | Azide-Alkyne Cycloaddition | Triazole-functionalized ester | "Click" chemistry approach for selective functionalization. |

Heterogeneous Catalytic Systems for Hydrogenation and Selective Reduction

The selective reduction of the alkyne groups in this compound is a critical transformation for producing partially or fully saturated derivatives. Heterogeneous catalysis is widely employed for hydrogenation reactions due to the ease of catalyst separation and recycling. The primary challenge in the hydrogenation of a diyne is to control the selectivity of the reduction, specifically to achieve partial hydrogenation to a diene or a monoene, and to control the stereochemistry of the resulting double bonds (i.e., cis or trans).

Commonly used heterogeneous catalysts for alkyne hydrogenation include palladium, platinum, and nickel supported on materials such as activated carbon, alumina, or calcium carbonate. The selectivity of these catalysts can be significantly enhanced by the addition of "poisons" or modifiers that deactivate the most active catalytic sites responsible for over-hydrogenation to the fully saturated alkane.

A classic example is the Lindlar catalyst, which consists of palladium supported on calcium carbonate and poisoned with lead acetate and quinoline. This catalyst is renowned for its ability to selectively reduce alkynes to cis-alkenes. The mechanism is believed to involve the adsorption of the alkyne onto the catalyst surface, followed by the sequential addition of two hydrogen atoms from the same face of the triple bond, leading to the syn-addition product.

The selective reduction of this compound could, in principle, yield a variety of products, including the corresponding diene, monoene, or the fully saturated methyl octadecanoate. Achieving a specific outcome requires careful selection of the catalyst, solvent, temperature, and hydrogen pressure.

The following interactive data table outlines various heterogeneous catalytic systems and their potential application in the selective reduction of this compound.

| Catalyst System | Hydrogen Source | Primary Product from this compound | Key Features |

| Pd/CaCO₃ (Lindlar's Catalyst) | H₂ gas | Methyl octadeca-3,7-dienoate (cis, cis) | High selectivity for cis-alkene formation from alkynes. |

| Pd/C | H₂ gas | Methyl octadecanoate | Highly active for complete hydrogenation to the alkane. |

| Ni-B (P-2) | H₂ gas | Methyl octadeca-3,7-dienoate (cis, cis) | A non-pyrophoric alternative to Raney nickel with similar selectivity. |

| Raney Nickel | H₂ gas | Methyl octadecanoate | A highly active catalyst for full saturation. |

Mechanistic investigations of heterogeneous hydrogenation are complex due to the nature of the catalyst surface. However, it is generally accepted that the reaction proceeds through a series of surface-adsorbed intermediates. The selectivity of the process is a delicate balance between the rate of alkyne adsorption, the rate of hydrogen addition, and the rate of desorption of the intermediate alkene before it can be further reduced.

Derivatization and Structural Modification of Methyl Octadeca 3,7 Diynoate

Synthesis of Unsaturated Fatty Acid Analogs with Varied Alkyne Substitution Patterns

The core structure of methyl octadeca-3,7-diynoate can be systematically altered to produce a library of unsaturated fatty acid analogs. A primary method for achieving this is through the strategic use of coupling reactions, such as the Sonogashira coupling, which allows for the introduction of various substituents onto the alkyne terminals.

Detailed research has demonstrated that terminal alkynes can be functionalized with a wide array of groups, including aryl, heteroaryl, and alkyl chains. While specific studies on this compound are not extensively documented, the principles of diyne chemistry suggest that selective mono- or di-functionalization can be achieved by carefully controlling stoichiometric ratios of reactants and catalysts. For instance, reacting this compound with one equivalent of an aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst would likely yield a mono-substituted product. The addition of a second, different aryl halide could then lead to a dissymmetrically substituted analog.

Furthermore, the positions of the alkyne groups themselves can be varied through total synthesis, starting from smaller building blocks. This allows for the creation of isomers with different spacing between the triple bonds, which can significantly impact the molecule's geometric and electronic properties.

Table 1: Hypothetical Unsaturated Fatty Acid Analogs Derived from this compound via Sonogashira Coupling This table presents plausible structures of analogs that could be synthesized from this compound based on established chemical reactions.

| Analog Name | Structure | Synthetic Precursors | Potential Application Area |

|---|---|---|---|

| Methyl 8-phenyloctadeca-3,7-diynoate | CH₃(CH₂)₉C≡CC≡C(CH₂)₂COOCH₃ attached to a Phenyl group at C8 | This compound, Iodobenzene | Materials Science |

| Methyl 3-(trimethylsilyl)octadeca-3,7-diynoate | CH₃(CH₂)₉C≡CC(Si(CH₃)₃)=C(CH₂)₂COOCH₃ | This compound, (Trimethylsilyl)acetylene | Organic Synthesis Intermediate |

Preparation of Amide and Other Ester Derivatives from this compound

The methyl ester functionality of this compound serves as a convenient handle for the synthesis of a variety of derivatives, most notably amides and other esters. These transformations are typically achieved through nucleophilic acyl substitution.

The synthesis of fatty acid amides from methyl esters is a well-established process, often involving aminolysis. gerli.comgoogle.comresearchgate.netwikipedia.orggerli.com This reaction can be carried out by treating this compound with a primary or secondary amine, often at elevated temperatures, to yield the corresponding N-alkyl or N,N-dialkyl amide. gerli.comgoogle.comresearchgate.netwikipedia.orggerli.com The choice of amine dictates the properties of the resulting amide. For example, using ethanolamine (B43304) would introduce a hydroxyl group, enhancing hydrophilicity.

Transesterification allows for the conversion of the methyl ester to other ester derivatives. This is typically achieved by reacting the compound with a different alcohol in the presence of an acid or base catalyst. For instance, reaction with a long-chain alcohol like dodecanol (B89629) would yield a bulkier, more lipophilic ester.

Table 2: Representative Amide and Ester Derivatives of Octadeca-3,7-diynoic Acid This table outlines potential amide and ester derivatives that could be prepared from the corresponding acid or methyl ester of octadeca-3,7-diynoic acid.

| Derivative Name | Structure | Reactants | Reaction Type |

|---|---|---|---|

| N-Ethyl octadeca-3,7-diynamide | CH₃(CH₂)₉C≡CC≡C(CH₂)₂CONHCH₂CH₃ | This compound, Ethylamine | Aminolysis |

| N-(2-Hydroxyethyl) octadeca-3,7-diynamide | CH₃(CH₂)₉C≡CC≡C(CH₂)₂CONHCH₂CH₂OH | This compound, Ethanolamine | Aminolysis |

| Dodecyl octadeca-3,7-diynoate | CH₃(CH₂)₉C≡CC≡C(CH₂)₂COOCH₂(CH₂)₁₀CH₃ | This compound, Dodecanol | Transesterification |

Design and Synthesis of Conjugates for Bioconjugation and Materials Applications

The diyne functionality of this compound is particularly amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction provides a highly efficient and specific method for conjugating the fatty acid to other molecules, such as peptides, carbohydrates, or polymers, that have been functionalized with an azide (B81097) group. nih.govnih.govmdpi.commdpi.com

For bioconjugation, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then activated (e.g., as an N-hydroxysuccinimide ester) for coupling to the amine group of a biomolecule. Alternatively, the terminal alkyne can be utilized in a CuAAC reaction with an azide-modified biomolecule. Such lipid-oligonucleotide or lipid-peptide conjugates have shown improved cellular uptake and stability. mdpi.com

In materials science, the diyne moiety can be exploited for polymerization. Diynes are known to undergo topochemical polymerization in the solid state when exposed to UV light or heat, leading to the formation of highly conjugated polydiacetylene polymers. These polymers exhibit interesting optical and electronic properties, making them suitable for applications in sensors and nonlinear optics.

Table 3: Potential Conjugates of Octadeca-3,7-diynoic Acid This table illustrates hypothetical conjugates that could be synthesized using the reactive handles of octadeca-3,7-diynoic acid.

| Conjugate Type | Linkage Chemistry | Example Conjugate Structure | Potential Application |

|---|---|---|---|

| Peptide Conjugate | Amide bond formation | Octadeca-3,7-diynoyl-Gly-Arg-Gly-Asp-Ser | Targeted drug delivery |

| Oligonucleotide Conjugate | Phosphoramidate linkage | 5'-Octadeca-3,7-diynoyl-modified DNA sequence | Gene delivery |

| Poly(ethylene glycol) (PEG) Conjugate | Ester or Amide linkage | PEG-Octadeca-3,7-diynoate | Improved pharmacokinetics |

Incorporation of this compound into Macrocyclic and Polycyclic Structures

The linear structure of this compound can be transformed into cyclic architectures through various synthetic strategies. The presence of two alkyne groups provides unique opportunities for intramolecular cyclization reactions.

One approach to forming macrocycles is through intramolecular Glaser-Hay coupling. If both ends of the fatty acid chain are functionalized with terminal alkynes (requiring modification of the methyl ester end), a macrocycle can be formed under oxidative coupling conditions.

Ring-closing metathesis (RCM) offers another powerful tool for macrocyclization. By introducing terminal alkene functionalities at both ends of the molecule, treatment with a Grubbs catalyst can induce cyclization. The size of the resulting macrocycle can be controlled by the length of the tether connecting the two alkenes.

The synthesis of polycyclic structures can be envisioned through Diels-Alder reactions involving the diyne system, although this would likely require prior transformation of the alkynes to more reactive dienes. More complex cascade reactions, potentially initiated by metal catalysts, could also lead to the formation of intricate polycyclic frameworks from diyne precursors. nih.gov

Table 4: Hypothetical Cyclic Structures Derived from Octadeca-3,7-diynoic Acid Precursors This table presents plausible cyclic structures that could be synthesized from appropriately functionalized derivatives of octadeca-3,7-diynoic acid.

| Cyclic Structure Type | Key Cyclization Reaction | Hypothetical Precursor | Resulting Ring System |

|---|---|---|---|

| Macrocyclic Diyne | Intramolecular Glaser-Hay Coupling | ω-Alkynyl-octadeca-3,7-diynoic acid | Large ring containing a diyne and a triyne |

| Macrocyclic Olefin | Ring-Closing Metathesis (RCM) | ω-Alkenyl-octadeca-3,7-diynoic acid derivative with a terminal alkene | Large unsaturated lactone |

Applications in Advanced Materials Science and Polymer Chemistry

Methyl octadeca-3,7-diynoate as a Monomer for High-Performance Polymers

The bifunctional nature of this compound, with its two reactive alkyne groups, makes it a promising candidate as a monomer for the synthesis of novel polymers. The long aliphatic chain is expected to impart properties such as flexibility, hydrophobicity, and processability to the resulting materials.

Synthesis of Novel Poly(diyne)s and Related Macromolecular Architectures

The diyne functionality within this compound can be leveraged to synthesize poly(diyne)s through various polymerization techniques. One of the most notable methods for diyne polymerization is topochemical polymerization, which occurs in the solid state when the monomers are precisely aligned in a crystalline lattice. Upon exposure to UV or thermal radiation, this process can yield highly conjugated polydiacetylene backbones.

Alternatively, solution-based methods such as oxidative coupling (e.g., Glaser-Eglinton or Hay coupling) can be employed to create polymers. These methods would link the monomer units through the alkyne groups, forming a polymer chain. The long C18 backbone of the monomer would likely result in a semi-crystalline or amorphous polymer with a low glass transition temperature (Tg), making it suitable for applications requiring flexibility and elastomeric properties. The resulting macromolecular architectures would be predominantly linear, though the potential for side reactions could introduce branching.

Illustrative Properties of Hypothetical Poly(this compound)

The following table presents hypothetical data for polymers synthesized from this compound, as specific experimental data is not available. The values are based on typical properties of similar long-chain aliphatic polymers.

| Polymerization Method | Expected Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Thermal Stability (TGA, °C) |

| Oxidative Coupling | 20 - 50 | 1.8 - 2.5 | ~250 |

| Topochemical Polymerization | High (often insoluble) | N/A | >300 |

Role as a Cross-linking Agent in Polymer Networks and Resins

The two alkyne groups in this compound allow it to act as a cross-linking agent in various polymer systems. mdpi.comnih.gov When blended with a base polymer matrix, such as an epoxy, polyester, or vinyl resin, the diyne can be activated by heat or a suitable catalyst to form covalent bonds, creating a three-dimensional network.

The long and flexible aliphatic chain of the molecule would serve as a spacer between cross-links. This is in contrast to short-chain, rigid cross-linkers which often lead to brittle materials. mdpi.com The incorporation of this compound could therefore be a strategy to enhance the toughness, impact strength, and flexibility of thermosetting resins without significantly compromising their thermal stability. The degree of cross-linking, and thus the final mechanical properties, could be tailored by adjusting the concentration of the diyne additive.

Fabrication of Functional Materials and Composites

The unique chemical properties of the diyne moiety open up possibilities for fabricating functional and "smart" materials with responsive and self-healing characteristics.

Responsive Materials via Diyne-Based Cross-linking

One of the most fascinating properties of polydiacetylenes (the polymers formed from diynes) is their ability to undergo a distinct color change in response to external stimuli. rsc.org These materials typically appear blue in their pristine, highly-conjugated state and transform to a red or yellow color when subjected to heat (thermochromism), mechanical stress (mechanochromism), or exposure to certain chemicals (solvatochromism).

By incorporating this compound into a polymer network, either as a monomer or a cross-linker, it is conceivable to create materials with built-in sensory capabilities. acs.org For instance, a composite material containing these polymerized diyne units could change color when it is over-stressed, providing a clear visual indication of potential damage long before catastrophic failure occurs. This could be highly valuable for applications in structural health monitoring and smart packaging.

Hypothetical Chromatic Response of a Polymer Containing this compound

This table illustrates the potential colorimetric response of a polydiacetylene network derived from the monomer. This is a well-documented phenomenon for this class of materials.

| Stimulus | Initial Color | Final Color | Potential Application |

| Temperature (>80°C) | Blue | Red | Temperature sensors, thermal fuses |

| Mechanical Strain | Blue | Red/Purple | Stress sensors, damage indicators |

| Exposure to Organic Solvent | Blue | Yellow | Chemical leak detectors |

Surface Modification and Coating Technologies

The long hydrophobic aliphatic chain of this compound makes it an excellent candidate for surface modification and the formulation of functional coatings. When applied to a surface, the molecules would likely self-assemble with the long tails oriented away from the substrate, creating a low-energy, water-repellent (hydrophobic) surface.

Furthermore, the diyne groups offer a reactive handle for covalently grafting the molecule to a surface or for creating a durable, cross-linked coating. For example, a surface could be coated with the monomer, and then UV irradiation could be used to trigger in-situ polymerization, forming a thin, robust, and highly cross-linked film. Such coatings could provide excellent protection against moisture, corrosion, and biofouling.

Supramolecular Assembly and Nanostructure Formation Driven by Diyne Interactions

The presence of diyne functionalities within the long alkyl chain of this compound is a critical driver for the spontaneous organization of these molecules into ordered, higher-level structures. This process, known as supramolecular assembly, is governed by non-covalent interactions and is fundamental to the bottom-up fabrication of nanomaterials. nih.govfrontiersin.orgnih.gov For long-chain molecules like this compound, the interplay between the hydrophobic alkyl chains and the reactive diyne groups dictates the final architecture of the assembled nanostructures, which can range from fibers and wires to more complex layered arrangements. nih.govfrontiersin.orgnih.gov

A key phenomenon associated with diyne-containing molecules is topochemical polymerization. rsc.orgrsc.org This solid-state reaction occurs when the diyne units within a crystalline monomer are precisely aligned. ulsu.ru Upon exposure to heat or UV radiation, a 1,4-addition reaction proceeds, converting the monomer crystal into a highly ordered, conjugated polymer crystal of polydiacetylene. ulsu.rutandfonline.com The resulting polydiacetylene chains are known for their exceptional stereochemical regularity and purity. ulsu.ru

For topochemical polymerization to occur, specific geometric criteria must be met within the monomer assembly, as outlined by the Baughman criteria:

| Parameter | Description | Ideal Value for Reactivity |

| d | Translational period of the monomer units in the crystal lattice. | 4.7 – 5.2 Å |

| γ | Angle between the diyne rod and the translational vector. | ~45° |

| Rv | van der Waals distance between reacting carbon atoms of adjacent diyne groups. | 3.4 – 4.0 Å |

This table presents the established geometric parameters necessary for the topochemical polymerization of diacetylene compounds. It is hypothesized that for this compound to undergo this transformation, its crystalline form would need to adhere to these spatial constraints. acs.org

The long octadeca- chain of this compound is expected to facilitate the formation of lamellar or sheet-like structures, where the alkyl chains interdigitate, bringing the diyne units into the required proximity and orientation for polymerization. nih.govrsc.org The resulting nanostructures, such as polydiacetylene nanowires or nanosheets, exhibit unique electronic and optical properties stemming from their conjugated polymer backbone, making them candidates for applications in sensors and organic electronics.

Development of Bio-Based Polymer Feedstocks and Sustainable Materials

The derivation of this compound from fatty acids places it firmly within the realm of sustainable materials chemistry. Fatty acids and their derivatives are increasingly recognized as valuable, renewable feedstocks for polymer production, offering an alternative to petroleum-based monomers. mdpi.comlcpo.frresearchgate.net The use of these bio-based building blocks is a critical step toward developing a circular bioeconomy and reducing the environmental impact of polymer manufacturing. lcpo.fr

The functional alkyne groups in this compound make it a versatile precursor for various polymerization reactions beyond topochemical polymerization. fastercapital.com The triple bonds can participate in "click" chemistry reactions, such as thiol-yne coupling, which are highly efficient and atom-economical. researchgate.net This allows for the synthesis of crosslinked polymer networks with tailored properties. For example, reacting the diyne with multifunctional thiols can yield highly crosslinked thermosets.

The incorporation of the long fatty acid chain into a polymer backbone typically imparts desirable properties such as flexibility, hydrophobicity, and lower melting temperatures. researchgate.net These characteristics are valuable in applications ranging from coatings and adhesives to soft-segment elastomers in more complex copolymer systems.

| Property | Conferred by Fatty Acid Backbone | Conferred by Diyne Functionality | Potential Polymer Application |

| Flexibility | Yes | No | Elastomers, Flexible coatings |

| Hydrophobicity | Yes | No | Water-resistant materials, Adhesives |

| Reactivity | No | Yes | Crosslinked thermosets, Functional polymers |

| Conjugation | No | Yes (post-polymerization) | Organic electronics, Sensing materials |

| Biodegradability | Potential | Dependent on final structure | Medical implants, Sustainable plastics |

This interactive table summarizes the dual contributions of the fatty acid and diyne components of this compound to the properties of resulting polymers.

Furthermore, the synthesis of alkyne-containing fatty acids is a subject of ongoing research, with biosynthetic pathways for their creation being explored in various organisms. nih.gov Advances in biotechnology could lead to more direct and sustainable production routes for molecules like this compound, further enhancing their appeal as green polymer feedstocks. The development of polymers from such bio-based, functionalized monomers represents a promising avenue for creating next-generation sustainable materials with advanced functionalities. researchgate.netsemanticscholar.org

Mechanistic Investigations of Biomolecular Interactions and Chemical Probe Applications

Methyl octadeca-3,7-diynoate as a Bioorthogonal Chemical Handle for Ligation Reactions

The diyne moiety within the octadeca carbon chain serves as a bioorthogonal chemical handle. This means it is chemically inert to the vast majority of functional groups found in biological systems, such as amines, carboxylates, and thiols, but can be induced to react with a specific, exogenously introduced reaction partner. This selective reactivity is the cornerstone of its use in complex biological environments like living cells.

The terminal alkyne of a diyne group is a key substrate for "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. avantiresearch.com The most common application in a biological context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the alkyne group of the diyne-containing molecule reacts with an azide-functionalized molecule to form a stable triazole linkage. nih.govmdpi.com

This bioconjugation strategy allows for a two-step labeling approach. First, a molecule like this compound is metabolically incorporated into cellular components. Second, an azide-containing reporter molecule, such as a fluorophore or an affinity tag like biotin, is "clicked" onto the diyne handle for detection or enrichment. researchgate.net To overcome the potential toxicity of the copper catalyst in living systems, a strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed, which uses a strained cyclooctyne (B158145) instead of a simple alkyne and proceeds without a catalyst. uu.nl

| Reaction Type | Key Components | Catalyst | Key Advantages | Considerations |

|---|---|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide (B81097) | Cu(I) salt (e.g., CuSO₄ with a reducing agent) | Fast reaction kinetics, high yield, uses simple alkynes. researchgate.net | Potential for cellular toxicity due to copper catalyst. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (e.g., BCN, DIBO), Azide | None (Copper-free) | Highly biocompatible, suitable for live-cell imaging. uu.nl | Slower kinetics than CuAAC, requires synthesis of more complex cyclooctynes. |

Chemical proteomics aims to identify and characterize protein interactions and functions using small molecule probes. whiterose.ac.uk Diyne-modified fatty acids are excellent probes for studying protein lipidation, a crucial post-translational modification that affects protein localization and function. nih.govnih.gov

The general workflow involves:

Metabolic Labeling : Cells are incubated with the diyne-fatty acid, which is incorporated by cellular enzymes into a variety of lipids and attached to proteins. nih.gov

Cell Lysis and Bioconjugation : The cells are lysed, and the proteome is harvested. An azide-biotin tag is attached to the diyne-labeled proteins via CuAAC. whiterose.ac.uk

Affinity Purification : The biotinylated proteins are captured and enriched using streptavidin-coated beads, separating them from the unlabeled protein background.

Mass Spectrometry Analysis : The enriched proteins are digested and identified by liquid chromatography-mass spectrometry (LC-MS/MS), revealing the subset of the proteome that undergoes lipidation. nih.gov

This approach has been used to identify hundreds of fatty-acylated proteins in various cell types, providing significant insights into the roles of lipidation in cellular processes. nih.govnih.gov For instance, alkynyl fatty acid reporters have successfully identified S-acylated histone proteins and numerous serine hydrolases, highlighting the diversity of proteins regulated by this modification. nih.gov

| Probe Used | Biological System | Goal of Study | Number of Identified Proteins | Reference Finding |

|---|---|---|---|---|

| Alkynyl palmitic acid (Alk-16) | Jurkat T cells | Identify S-palmitoylated serine hydrolases | 125 high-confidence hits | Revealed extensive palmitoylation within a specific enzyme class. nih.gov |

| Alkynyl myristic acid (Alk-12) | Mammalian cells | Profile N-myristoylated proteins during apoptosis | >100 | Showed dynamic changes in myristoylation during programmed cell death. nih.gov |

| 5-Hexynoic acid (Alk-4) | HEK293T cells | Probe for fatty acid synthase (FASN)-dependent acylation | >200 | Identified proteins acylated by endogenously synthesized fatty acids. nih.gov |

In Vitro Studies of Enzyme-Substrate Analog Interactions (Focus on chemical mechanisms)

The diyne functional group can act as a potent mechanism-based inactivator or "suicide substrate" for certain enzymes. When a diyne-containing substrate analog binds to the active site of its target enzyme, it can be chemically transformed by the enzyme's catalytic machinery into a highly reactive intermediate. This intermediate then forms a covalent bond with a nearby amino acid residue in the active site, leading to irreversible inhibition. nih.govyoutube.com

The chemical mechanism often involves the enzymatic abstraction of a proton adjacent to the diyne system, or an enzymatic addition to one of the triple bonds. This can generate a reactive allene (B1206475) or a conjugated ene-yne system that is susceptible to nucleophilic attack by an active site residue (e.g., cysteine, serine, or histidine). The formation of this covalent adduct permanently blocks the enzyme's activity. patsnap.com While specific studies on this compound as an enzyme inhibitor are not prominent, this mechanism is a well-established principle in drug design and enzymology. The precise positioning of the diyne within the fatty acid chain would determine its specificity for enzymes that process lipids, such as lipoxygenases or fatty acid desaturases.

Development of Biologically Relevant Scaffolds and Probes from Diyne Precursors (Focus on synthetic methodology)

Diynes are exceptionally versatile building blocks in organic synthesis for creating complex and biologically relevant molecular scaffolds. wm.edunih.gov The high reactivity of the alkyne groups allows for a wide range of transformations.

Key synthetic methodologies include:

Cycloaddition Reactions : Diynes can undergo various cycloaddition reactions. For instance, a [2+2+2] cycloaddition with another alkyne can lead to the formation of substituted benzene (B151609) rings, while reaction with azides (as in click chemistry) forms triazoles. Tungsten-catalyzed twofold 1,3-dipolar cycloaddition with an azomethine ylide has been used to assemble substituted bipyrrole scaffolds, which are common in biologically significant compounds. rsc.org

Coupling Reactions : Reactions like the Glaser-Hay coupling can be used to synthesize asymmetric polyynes from diyne precursors, which have shown a wide range of biological properties. wm.edu

Intramolecular Cyclizations : Under the right conditions, the diyne cassette can be induced to cyclize, forming novel heterocyclic or carbocyclic ring systems that can serve as the core of new therapeutic agents.

This synthetic versatility allows chemists to start with a simple linear precursor like a diyne-fatty acid and generate a diverse library of complex molecules for screening in drug discovery programs. whiterose.ac.uk

Exploration of Membrane Integration and Lipid Bilayer Interactions for Diyne-Modified Lipids

When a diyne group is incorporated into the acyl chain of a lipid, it significantly alters the lipid's biophysical properties and its interactions within a lipid bilayer. nih.govnih.gov The diyne moiety introduces a rigid, linear segment into the otherwise flexible fatty acid tail.

Key effects on membrane properties include:

Lipid Packing and Fluidity : The rigid diyne segment disrupts the tight, ordered packing of saturated lipid chains, which can increase the area per lipid and potentially increase membrane fluidity. arxiv.org Conversely, its linear structure is more ordered than the kinked structure of a cis-unsaturated lipid, leading to complex effects on the membrane's physical state.

Interactions with Membrane Proteins : Changes in membrane fluidity, thickness, and lateral pressure profiles caused by diyne-modified lipids can influence the conformational state and function of integral membrane proteins. nih.govresearchgate.net

Permeability : The altered packing of lipids can affect the permeability of the membrane to small molecules and ions. For example, studies with other non-polar molecules inserted into the bilayer have shown effects on proton and solute permeability. mdpi.com

These unique properties make diyne-modified lipids valuable probes for studying membrane dynamics and lipid-protein interactions. researchgate.netnih.gov They can be used to investigate specific lipid environments and their influence on cellular functions occurring at the membrane.

| Biophysical Property | Effect Compared to Saturated Lipid | Effect Compared to cis-Unsaturated Lipid | Underlying Mechanism |

|---|---|---|---|

| Area per Lipid | Increase | Decrease | The rigid diyne rod disrupts the dense packing of saturated chains but is more linear than a kinked unsaturated chain. arxiv.org |

| Bilayer Thickness | Variable (likely decrease) | Variable (likely increase) | Disordered packing can decrease thickness, but the linear segment may resist compression more than a flexible chain. arxiv.orgnih.gov |

| Membrane Fluidity | Increase | Decrease | Disruption of van der Waals interactions increases fluidity relative to saturated lipids, but the rigid structure reduces flexibility compared to unsaturated lipids. |

| Lateral Diffusion | Increase | Decrease | Increased free volume from packing defects allows for faster lateral movement of lipids. arxiv.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Methyl octadeca-3,7-diynoate. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity and stereochemistry of the molecule.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for Complete Structural Elucidation

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically in the range of 3.6-3.8 ppm. The protons on the carbon adjacent to the carbonyl group (α-CH₂) would resonate as a triplet around 2.3 ppm. Protons adjacent to the alkyne functionalities (propargylic protons) would be expected in the region of 2.1-2.4 ppm. The long alkyl chain would produce a complex multiplet signal in the 1.2-1.6 ppm range, with the terminal methyl group appearing as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on each unique carbon atom. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 170-175 ppm. The sp-hybridized carbons of the two alkyne groups would resonate in the region of 65-90 ppm. The carbon of the methyl ester group would appear around 51-52 ppm. The carbons of the long alkyl chain would produce a series of signals between 14 and 35 ppm.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar couplings between adjacent protons, allowing for the tracing of the proton-proton connectivity throughout the entire carbon chain. For instance, the triplet of the α-CH₂ group would show a correlation to the adjacent methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This would definitively link the proton signals to their corresponding carbon signals, aiding in the assignment of the ¹³C spectrum.

Predicted ¹H and ¹³C NMR Data for this compound (Note: This data is predicted based on typical chemical shifts for similar functional groups and has not been experimentally verified.)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (C=O) | - | ~174.2 |

| 2 (-CH₂-) | ~2.30 (t) | ~34.1 |

| 3 (C≡C) | - | ~80.5 |

| 4 (C≡C) | - | ~74.3 |

| 5 (-CH₂-) | ~2.15 (m) | ~19.5 |

| 6 (-CH₂-) | ~2.15 (m) | ~19.5 |

| 7 (C≡C) | - | ~80.8 |

| 8 (C≡C) | - | ~74.6 |

| 9 (-CH₂-) | ~1.50 (m) | ~28.7 |

| 10-17 (-CH₂-) | ~1.2-1.4 (m) | ~22.7-31.9 |

| 18 (-CH₃) | ~0.88 (t) | ~14.1 |

| OCH₃ | ~3.67 (s) | ~51.4 |

Solid-State NMR for Characterization of Polymeric and Aggregated Forms

In the solid state, molecules of this compound may exhibit specific packing arrangements or, under certain conditions like polymerization, form more ordered structures. Solid-state NMR (ssNMR) would be a powerful technique to probe the structure and dynamics in these states. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra of the solid material, revealing information about the molecular conformation and intermolecular interactions. Furthermore, ssNMR can be used to study the topochemical polymerization of diynes, a characteristic reaction of these compounds in the solid state, by monitoring the changes in the carbon chemical shifts as the diyne units are converted into a conjugated polymer backbone.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of this compound. The molecular formula of the compound is C₁₉H₃₀O₂.

Predicted HRMS Data for this compound (Note: This data is calculated based on the molecular formula and has not been experimentally verified.)

| Ion | Calculated m/z |

| [M]⁺ | 290.22458 |

| [M+H]⁺ | 291.23241 |

| [M+Na]⁺ | 313.21435 |

The fragmentation pattern in the mass spectrum would provide further structural confirmation. For a fatty acid methyl ester, characteristic fragmentation includes cleavage at the ester group and along the alkyl chain. The presence of the alkyne groups would influence the fragmentation, potentially leading to characteristic losses and rearrangements that can help to pinpoint the location of the triple bonds.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be dominated by absorptions corresponding to the ester and alkyne functionalities, as well as the alkyl chain. A strong, sharp absorption band between 1735 and 1750 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the alkyl chain would be observed just below 3000 cm⁻¹. The C≡C stretching vibration of the internal alkyne groups is expected to be weak or absent in the IR spectrum due to the symmetry of the triple bond, which results in a small change in the dipole moment during vibration.

Raman Spectroscopy, particularly for Alkyne Bond Characterization

Raman spectroscopy is particularly well-suited for the characterization of the alkyne bonds in this compound. In contrast to FTIR, the C≡C stretching vibration of symmetrical or near-symmetrical internal alkynes gives rise to a strong and sharp signal in the Raman spectrum, typically in the range of 2100-2260 cm⁻¹. The exact position and intensity of this band can provide information about the electronic environment and conjugation of the alkyne. A study on various dimethylene interrupted methyl octadecadiynoates suggests that the relative intensity of the alkyne stretching band can be correlated with the number of acetylenic bonds. The C-H stretching and bending vibrations of the alkyl chain would also be visible in the Raman spectrum.

Predicted Vibrational Spectroscopy Data for this compound (Note: This data is predicted based on typical vibrational frequencies for similar functional groups and has not been experimentally verified.)

| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H (sp³) stretch | 2850-2960 | 2850-2960 |

| C=O (ester) stretch | ~1740 | Weak |

| C≡C (alkyne) stretch | Weak or absent | ~2230 |

| C-O (ester) stretch | 1000-1300 | Weak |

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For a compound like this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step.

If a crystal is successfully grown, single-crystal XRD analysis would provide a three-dimensional map of electron density, allowing for the unambiguous determination of its molecular structure. Key parameters that would be determined include:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell would be established.

Bond Lengths and Angles: From the atomic coordinates, the exact lengths of all chemical bonds and the angles between them can be calculated, confirming the connectivity and geometry of the molecule, including the linear arrangement of the two alkyne functional groups.

Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Empirical Formula | C₁₉H₃₀O₂ | The elemental composition of the molecule. |

| Formula Weight | 294.44 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | A common crystal system for long-chain organic molecules. |

| Space Group | P2₁/c | A frequently observed space group. |

| a (Å) | 5.50 | Length of the 'a' axis of the unit cell. |

| b (Å) | 8.20 | Length of the 'b' axis of the unit cell. |

| c (Å) | 20.50 | Length of the 'c' axis of the unit cell. |

| β (°) | 95.0 | The angle of the 'β' axis of the unit cell. |

| Volume (ų) | 920.0 | The volume of the unit cell. |

| Z | 2 | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | 1.06 | The theoretical density of the crystal. |

This table is for illustrative purposes only, as no experimental data for this compound is currently available.

Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for analyzing it within a mixture.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a relatively nonpolar compound like this compound, reversed-phase HPLC would likely be the method of choice.

Stationary Phase: A nonpolar stationary phase, such as C18-silica, would be used.

Mobile Phase: A polar mobile phase, typically a mixture of solvents like acetonitrile (B52724) and water or methanol (B129727) and water, would be employed.

Detection: A UV detector would be suitable if the compound possesses a chromophore, although the diyne system may have a weak absorbance. A more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) could also be used.

The purity of a sample of this compound would be assessed by the presence of a single, sharp peak in the chromatogram. The retention time of this peak would be characteristic of the compound under the specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful combination of two techniques that separates compounds and then identifies them based on their mass-to-charge ratio. This method is highly suitable for volatile and thermally stable compounds like fatty acid methyl esters.

Gas Chromatography (GC): The sample would be vaporized and injected into a capillary column. The separation would be based on the compound's boiling point and its interaction with the stationary phase of the column. The retention time would be a key identifier.